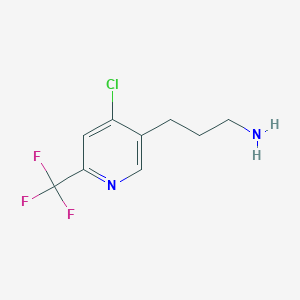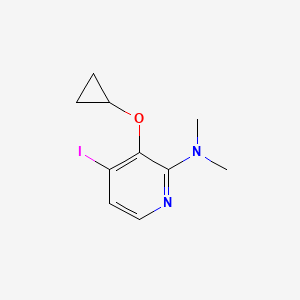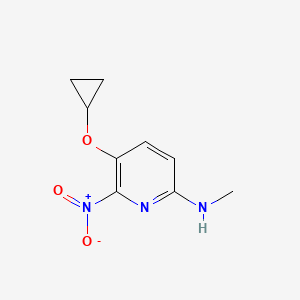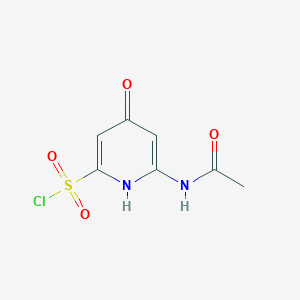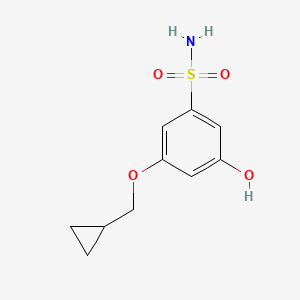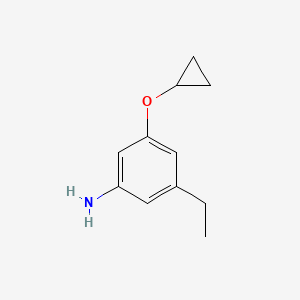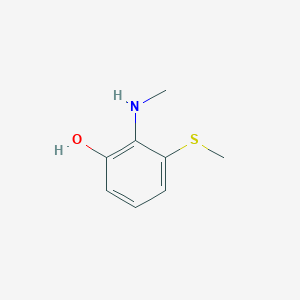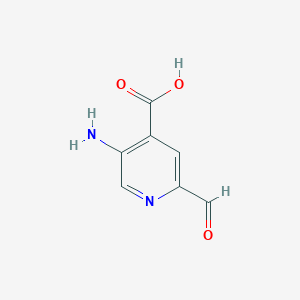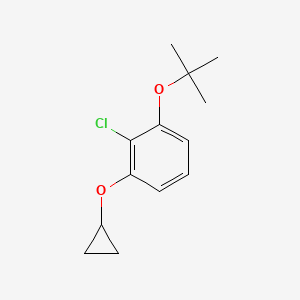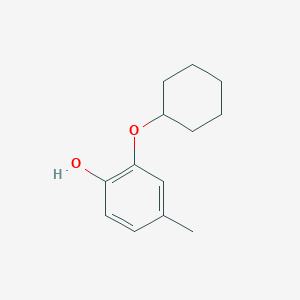
2-(Cyclohexyloxy)-4-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclohexyloxy)-4-methylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a cyclohexyloxy group attached to the phenolic ring at the 2-position and a methyl group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexyloxy)-4-methylphenol typically involves the reaction of 4-methylphenol with cyclohexanol in the presence of an acid catalyst. The reaction proceeds via an etherification process where the hydroxyl group of cyclohexanol reacts with the phenolic hydroxyl group of 4-methylphenol to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions such as temperature, pressure, and catalyst concentration, ensuring high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Cyclohexyloxy)-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form cyclohexyl derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Cyclohexyl derivatives.
Substitution: Halogenated and nitrated phenols.
Aplicaciones Científicas De Investigación
2-(Cyclohexyloxy)-4-methylphenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its role in drug development, particularly in designing phenolic-based pharmaceuticals.
Industry: Utilized in the production of polymers and resins due to its phenolic structure.
Mecanismo De Acción
The mechanism of action of 2-(Cyclohexyloxy)-4-methylphenol involves its interaction with biological targets such as enzymes and receptors. The phenolic group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cell membranes, altering their permeability and affecting cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Cyclohexyloxy)-4-chlorophenol
- 2-(Cyclohexyloxy)-4-nitrophenol
- 2-(Cyclohexyloxy)-4-ethylphenol
Comparison
Compared to its analogs, 2-(Cyclohexyloxy)-4-methylphenol is unique due to the presence of the methyl group, which can influence its reactivity and interaction with biological targets. The methyl group can enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets.
Propiedades
Fórmula molecular |
C13H18O2 |
|---|---|
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
2-cyclohexyloxy-4-methylphenol |
InChI |
InChI=1S/C13H18O2/c1-10-7-8-12(14)13(9-10)15-11-5-3-2-4-6-11/h7-9,11,14H,2-6H2,1H3 |
Clave InChI |
YYAGAIIJJBTSDX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)O)OC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


